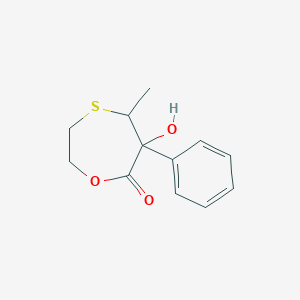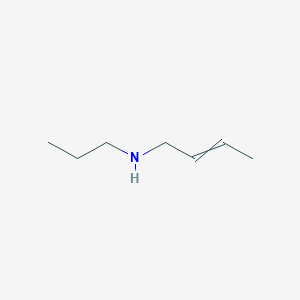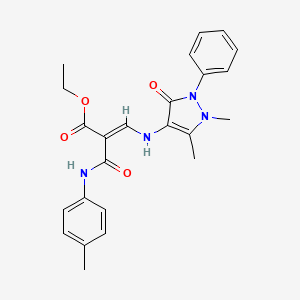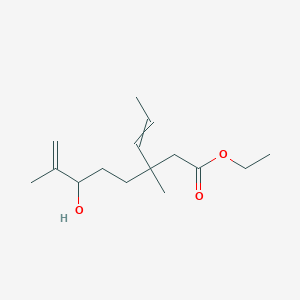
1,3-Propanediol, 2-nitro-2-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-nitro-2-(2-propenyl)- is an organic compound with the molecular formula C6H11NO4 It is a nitro compound with a propenyl group attached to the second carbon of 1,3-propanediol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-nitro-2-(2-propenyl)- can be achieved through several methods. One common approach involves the nitration of 1,3-propanediol derivatives. For example, the reaction of 1,3-propanediol with nitric acid in the presence of a catalyst can yield the desired nitro compound . Another method involves the reaction of 2-nitro-1,3-propanediol with propenyl halides under basic conditions to introduce the propenyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration reactions. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-nitro-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The propenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3-Propanediol, 2-nitro-2-(2-propenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-nitro-2-(2-propenyl)- involves its interaction with biological molecules. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, causing oxidative stress and damage to microbial cells . The propenyl group can also participate in various biochemical pathways, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol, 2-nitro-2-methyl-: Similar structure but with a methyl group instead of a propenyl group.
1,3-Propanediol, 2-nitro-2-ethyl-: Similar structure but with an ethyl group instead of a propenyl group.
2-Nitro-1,3-propanediol: Lacks the propenyl group, making it less reactive in certain chemical reactions.
Uniqueness
The combination of the nitro and propenyl groups allows for a broader range of chemical reactions and biological activities compared to its analogs .
Properties
CAS No. |
188746-05-6 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-nitro-2-prop-2-enylpropane-1,3-diol |
InChI |
InChI=1S/C6H11NO4/c1-2-3-6(4-8,5-9)7(10)11/h2,8-9H,1,3-5H2 |
InChI Key |
ROFHYYKSLGTXJN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CO)(CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B12566601.png)



![N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B12566630.png)
![6-(Furan-2-yl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566637.png)
![Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12566642.png)



![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)


